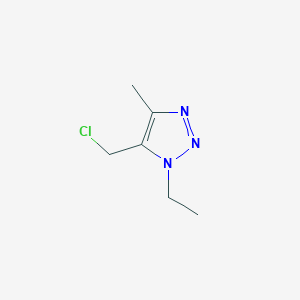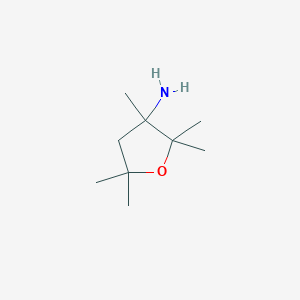
2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with diethyl ethoxymethylenemalonate followed by cyclization can yield quinoline derivatives . Additionally, microwave-assisted synthesis has been explored for its efficiency and green chemistry benefits .
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of catalysts and optimized reaction conditions to ensure high yields and purity. Methods such as solvent-free reactions, ionic liquid-mediated reactions, and ultrasound irradiation have been employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of quinoline derivatives .
Scientific Research Applications
2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has shown potential as an antibacterial agent and corrosion inhibitor for carbon steel.
Industry: Its applications extend to the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar nitrile functionality and exhibit interesting pharmacological properties.
Quinoline N-oxides: These are oxidation products of quinoline derivatives and have distinct chemical and biological properties.
Uniqueness
2-Amino-4-hydroxy-5-methylquinoline-3-carbonitrile stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical reactivity and biological activity. Its combination of amino, hydroxy, and nitrile groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-amino-5-methyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-6-3-2-4-8-9(6)10(15)7(5-12)11(13)14-8/h2-4H,1H3,(H3,13,14,15) |
InChI Key |
DJIDUMGEWFJYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=C(C2=O)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13258743.png)


![5-[(Methylamino)methyl]pyrrolidin-3-ol](/img/structure/B13258767.png)
![tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B13258771.png)



![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13258791.png)

